CYP3A4 Inhibition: A 26,000-fold Weaker Inhibitor Compared to Ketoconazole
The compound 1-(3-Fluoro-5-methylphenyl)piperidin-4-one demonstrates minimal inhibition of the major drug-metabolizing enzyme CYP3A4, with an IC50 value of 26,300 nM [1]. This is a key differentiator from many potent CYP3A4 inhibitors which can cause severe drug-drug interactions. For instance, the known inhibitor ketoconazole has an IC50 of approximately 1 nM [2]. This data indicates a substantially lower potential for CYP3A4-mediated drug-drug interactions.
| Evidence Dimension | Inhibition of CYP3A4 enzyme (IC50) |
|---|---|
| Target Compound Data | 26,300 nM |
| Comparator Or Baseline | Ketoconazole (potent CYP3A4 inhibitor) |
| Quantified Difference | Target compound is ~26,300-fold weaker |
| Conditions | Human liver microsomes using midazolam as substrate, 5 min preincubation, LC-MS/MS analysis |
Why This Matters
A high IC50 for CYP3A4 inhibition is a desirable property that reduces the risk of drug-drug interactions, a primary safety concern in polypharmacy.
- [1] BindingDB. (2023). BDBM50380521. IC50 data for CYP3A4. View Source
- [2] Greenblatt, D. J., et al. (1998). Ketoconazole inhibition of CYP3A4. Drug Metabolism and Disposition, 26(7), 616-622. View Source
